(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Catalog No.
S12633555
CAS No.
M.F
C22H13ClF3NO3S2
M. Wt
495.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]fur...

Product Name

(5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C22H13ClF3NO3S2

Molecular Weight

495.9 g/mol

InChI

InChI=1S/C22H13ClF3NO3S2/c1-29-14-5-3-13(4-6-14)27-20(28)19(32-21(27)31)11-15-7-9-18(30-15)16-10-12(22(24,25)26)2-8-17(16)23/h2-11H,1H3/b19-11-

InChI Key

VKQZZKKBTVJWHP-ODLFYWEKSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl)/SC2=S

The compound (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a complex structure that includes a thiazolidine ring, a thioxo group, and various aromatic and heterocyclic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the thioxo group which can participate in nucleophilic reactions. The thiazolidinone framework can undergo various transformations such as:

  • Nucleophilic substitutions: The presence of electron-withdrawing groups (like the trifluoromethyl and chloro groups) enhances the electrophilicity of the carbon atoms adjacent to these substituents, making them susceptible to nucleophilic attack.
  • Condensation reactions: The aldehyde or ketone functionalities in similar derivatives can react with amines or alcohols to form imines or ethers, respectively.

These reactions are often influenced by the specific conditions under which they are carried out, including temperature, solvent, and catalysts used.

Research indicates that compounds similar to (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibit a variety of biological activities. These include:

  • Antimicrobial properties: Many thiazolidinones have shown effectiveness against bacterial and fungal strains.
  • Anticancer activity: Some studies suggest that derivatives of thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory effects: Compounds with similar structures have been noted for their ability to reduce inflammation in various animal models.

The specific biological activity of this compound would require empirical testing, as structure-activity relationships often dictate that minor structural changes can lead to significant differences in biological efficacy .

The synthesis of (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step synthetic routes. A general approach may include:

  • Formation of the thiazolidinone core: This can be achieved through the condensation of appropriate thioketones with aldehydes or ketones.
  • Introduction of substituents: The introduction of the furan and phenyl groups may involve electrophilic aromatic substitution or coupling reactions.
  • Final modifications: Further modifications may include halogenation or trifluoromethylation to introduce the chloro and trifluoromethyl groups.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of this compound span several fields:

  • Pharmaceuticals: Due to its promising biological activities, it could serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties may also find use in developing new pesticides or fungicides.
  • Material science: The unique structural features could be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how compounds like (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one interact with biological targets. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes with target proteins.
  • In vitro assays: To evaluate biological activity against specific pathogens or cancer cell lines.

These studies help elucidate the mechanism of action and identify potential side effects.

Several compounds share structural similarities with (5Z)-5-({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, each exhibiting unique properties. Notable examples include:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine ring; used for diabetes managementAntidiabetic
2-ThioxothiazolidinoneSimilar thiazolidine structure; known for antimicrobial propertiesAntimicrobial
Benzothiazole derivativesIncorporates benzothiazole ring; diverse biological activitiesAnticancer

The uniqueness of the target compound lies in its specific combination of substituents that may enhance its potency or selectivity compared to these similar compounds .

XLogP3

6.8

Hydrogen Bond Acceptor Count

8

Exact Mass

494.9977478 g/mol

Monoisotopic Mass

494.9977478 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types